Dominant Immunogenicity Among C-Terminal Overlapping SSX4 Peptides in a Melanoma Patient
In the melanoma patient LAU 97, peptide SSX4 (151-170) elicited the highest IFN-γ response among all overlapping peptides spanning the entire SSX4 protein sequence. The response was 4.2-fold greater than that of the adjacent overlapping peptide SSX4 (161-180) and 47-fold greater than peptide SSX4 (141-160), establishing a dominant immunogenicity profile for this specific sequence [1].
| Evidence Dimension | CD4+ T-cell IFN-γ secretion (% positive cells, ELISpot) |
|---|---|
| Target Compound Data | 9.43% IFN-γ+ CD4+ T cells (peptide 151-170, patient LAU 97) |
| Comparator Or Baseline | 2.25% (peptide 161-180, overlapping); <0.01% (peptide 141-160, adjacent upstream); 3.55% (all-peptide pool) — all from same patient LAU 97 |
| Quantified Difference | 4.2-fold higher than peptide 161-180; >940-fold higher than peptide 141-160; 2.7-fold higher than the all-peptide pool |
| Conditions | PBMCs from melanoma patient LAU 97; ex vivo IFN-γ ELISpot assay following in vitro peptide stimulation; data from Table II, Ayyoub et al. (2005) |
Why This Matters
The dominant immunogenicity of SSX4 (151-170) relative to overlapping peptides within the same donor is critical for selecting the correct peptide for T-cell monitoring or vaccine design, as switching to an adjacent analog would dramatically underestimate antigen-specific CD4+ T-cell frequencies.
- [1] Ayyoub M, Merlo A, Hesdorffer CS, et al. CD4+ T cell responses to SSX-4 in melanoma patients. J Immunol. 2005;174(8):5092-5099, Table II. PMID: 15814740. View Source
